Cas no 4430-05-1 (morpholine-3,5-dione)

Morpholine-3,5-dione is a heterocyclic compound featuring a morpholine core with carbonyl groups at the 3- and 5-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized polymers and bioactive molecules. Its dual carbonyl functionality allows for versatile modifications, enabling applications in pharmaceutical chemistry and materials science. The compound’s stability under standard conditions and compatibility with various reaction conditions further enhance its utility. Researchers value morpholine-3,5-dione for its role in developing degradable polymers, drug delivery systems, and specialty chemicals, where precise molecular design is critical.
morpholine-3,5-dione structure
morpholine-3,5-dione structure
Product name:morpholine-3,5-dione
CAS No:4430-05-1
MF:C4H5NO3
MW:115.087401151657
MDL:MFCD01863549
CID:330772
PubChem ID:364836

morpholine-3,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3,5-Morpholinedione
    • MORPHOLINE-3 5-DIONE
    • 3,5-dioxomorpholine
    • AC1L7PMM
    • AC1Q6G8T
    • AGN-PC-0D3C42
    • CTK1D7019
    • diglycolic anhydride
    • Morpholin-3,5-dion
    • morpholin-3,5-dione
    • NSC631634
    • SureCN184102
    • tetrahydro-1,4-oxazine-3,5-dione
    • morpholine-3,5-dione
    • 4430-05-1
    • AR2999
    • MXAJVDHGJCYEKL-UHFFFAOYSA-N
    • F2167-4110
    • MFCD01863549
    • AS-45499
    • 3,?5-?mOrpholinedione
    • Z802811418
    • EN300-53696
    • MORPHOLINE-3,5-DIONE, 97%
    • SY174273
    • A912817
    • AKOS009157212
    • SCHEMBL184102
    • CS-0172942
    • diglycolimide
    • NSC-631634
    • DTXSID00327103
    • MORPHOLINE-3 5-DIONE 97
    • MDL: MFCD01863549
    • Inchi: InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
    • InChI Key: MXAJVDHGJCYEKL-UHFFFAOYSA-N
    • SMILES: O=C1NC(COC1)=O

Computed Properties

  • Exact Mass: 115.02695
  • Monoisotopic Mass: 115.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: -1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Melting Point: 142-145 °C(lit.)
  • PSA: 55.4
  • Solubility: Not determined

morpholine-3,5-dione Security Information

  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210;P273;P243;P403
  • WGK Germany:3
  • Storage Condition:Room temperature

morpholine-3,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR70072-1g
Morpholine-3,5-dione
4430-05-1
1g
£228.00 2024-07-21
Life Chemicals
F2167-4110-0.25g
morpholine-3,5-dione
4430-05-1 95%+
0.25g
$146.0 2023-09-06
TRC
M296026-500mg
Morpholine-3,5-dione
4430-05-1
500mg
$ 135.00 2022-06-04
Enamine
EN300-53696-10.0g
morpholine-3,5-dione
4430-05-1 95%
10.0g
$903.0 2023-07-07
Life Chemicals
F2167-4110-1g
morpholine-3,5-dione
4430-05-1 95%+
1g
$163.0 2023-09-06
Life Chemicals
F2167-4110-2.5g
morpholine-3,5-dione
4430-05-1 95%+
2.5g
$326.0 2023-09-06
Enamine
EN300-53696-0.05g
morpholine-3,5-dione
4430-05-1 95%
0.05g
$38.0 2023-07-07
Enamine
EN300-53696-0.25g
morpholine-3,5-dione
4430-05-1 95%
0.25g
$81.0 2023-07-07
Life Chemicals
F2167-4110-5g
morpholine-3,5-dione
4430-05-1 95%+
5g
$489.0 2023-09-06
eNovation Chemicals LLC
Y1260759-25g
MORPHOLINE-3 5-DIONE 97
4430-05-1 95%
25g
$3220 2023-05-17

Additional information on morpholine-3,5-dione

Recent Advances in Morpholine-3,5-dione (CAS: 4430-05-1) Research: Synthesis, Applications, and Therapeutic Potential

Morpholine-3,5-dione (CAS: 4430-05-1) has emerged as a pivotal heterocyclic compound in pharmaceutical and biomaterial research due to its unique structural properties and biodegradability. Recent studies highlight its role as a monomer for synthesizing functional polyesters with tailored degradation rates, particularly in drug delivery systems and tissue engineering scaffolds. A 2023 study in Biomacromolecules demonstrated its copolymerization with ε-caprolactone to produce elastomeric materials with controlled hydrolysis profiles, achieving 80% degradation within 28 days under physiological conditions.

Innovative synthetic routes have been developed to address historical challenges in morpholine-3,5-dione production. Researchers from ETH Zurich reported a novel enzymatic ring-opening polymerization method (2024, Nature Communications) using immobilized lipase B, achieving 92% yield with reduced racemization compared to traditional metal-catalyzed processes. This breakthrough aligns with growing regulatory demands for metal-free biomaterials in FDA-approved implants.

The compound's therapeutic potential was further elucidated in a recent Journal of Controlled Release study (2024), where morpholine-3,5-dione-based nanoparticles demonstrated enhanced blood-brain barrier penetration. When loaded with anti-Alzheimer's drugs, these carriers showed 3.2-fold higher brain accumulation versus PEGylated counterparts in murine models, attributed to their surface charge-modulating amine groups derived from the morpholine ring.

Structural modifications of 4430-05-1 have yielded derivatives with improved pharmacokinetics. A team at MIT developed N-substituted morpholine-3,5-diones (2023, ACS Medicinal Chemistry Letters) that exhibited dual inhibition of COX-2 and 5-LOX enzymes, reducing inflammatory cytokines by 67% in vitro while avoiding gastrointestinal toxicity associated with NSAIDs. These findings position the scaffold as a promising candidate for next-generation anti-inflammatory agents.

Analytical characterization techniques have advanced significantly, with recent work employing MALDI-TOF mass spectrometry coupled with ion mobility separation (Analytical Chemistry, 2024) to resolve complex polymerization mixtures. This methodology revealed previously undetected cyclic oligomers in morpholine-3,5-dione polymers, critical for understanding batch-to-batch variability in medical-grade materials.

Emerging applications include photodynamic therapy, where Singaporean researchers (2024, Advanced Materials) conjugated morpholine-3,5-dione units with porphyrin photosensitizers. The resulting polymers demonstrated 85% tumor regression in xenograft models under 650 nm light, with complete clearance from organs within 96 hours post-treatment, addressing historical concerns about photosensitizer accumulation.

Regulatory progress is accelerating, with the European Medicines Agency granting orphan drug designation in Q1 2024 to a morpholine-3,5-dione-based delivery system for rare metabolic disorders. Concurrently, the USP is developing new monographs for 4430-05-1 derivatives, reflecting their growing clinical relevance. Industry analysts project the morpholine-3,5-dione market to reach $780 million by 2028, driven by demand for biodegradable orthopedic fixtures and targeted cancer therapies.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4430-05-1)morpholine-3,5-dione
A912817
Purity:99%
Quantity:5g
Price ($):608.0